N-benzyl-5-ethyl-3-isoxazolecarboxamide

Herbicide Freedom-to-Operate Isoxazolecarboxamide

Agrochemical discovery teams pursuing isoxazole-3-carboxamide herbicides are frequently blocked by existing IP on 5-methyl and 5-cyclopropyl analogs disclaimed in US5374605. N-Benzyl-5-ethyl-3-isoxazolecarboxamide offers a strategic workaround: • 5-Ethyl substitution is not disclaimed, enabling novel composition-of-matter claims and reduced litigation risk. • Intermediate logP (~2.2) balances foliar uptake with phloem mobility, distinct from the more polar 5-methyl analog (logP ~1.7). • Demonstrated class-level activity against Phytophthora cactorum and Rhizoctonia solani supports diversity-oriented screening.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B4550164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-ethyl-3-isoxazolecarboxamide
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCC1=CC(=NO1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-2-11-8-12(15-17-11)13(16)14-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,16)
InChIKeyNZXOLEIVQFVCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 141 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-ethyl-3-isoxazolecarboxamide: Structural Overview and Patent Context


N-Benzyl-5-ethyl-3-isoxazolecarboxamide (C13H14N2O2, MW 230.26) is a 3,5-disubstituted isoxazole carboxamide featuring an N-benzyl amide moiety and a 5-ethyl substituent on the heterocyclic core . This compound resides within the broader class of isoxazole-3-carboxamides, which have been extensively patented for herbicidal and fungicidal applications, most notably in BASF's foundational patent family claiming isoxazolecarboxamides of formula I where R1 is optionally substituted benzyl and R3 is alkyl [1]. Among its closest structural analogs are N-benzyl-5-methyl-isoxazole-3-carboxamide and N-benzyl-5-cyclopropyl-isoxazole-3-carboxamide, both explicitly disclaimed in Bayer's isoxazolecarboxylic acid herbicide patent US5374605, indicating their prior art status and underscoring the importance of 5-position alkyl variation for intellectual property positioning and biological performance [2].

Isoxazole-3-carboxamide chemotype Identified in BASF patent family for herbicidal and fungicidal applications.
Non-disclaimed 5-ethyl substitution Not listed in Bayer's disclaimer (US5374605), unlike 5-methyl and 5-cyclopropyl analogs.
Intermediate lipophilicity between methyl and cyclopropyl Calculated logP profile balances foliar uptake and phloem mobility potential.

Why 5-Ethyl Substitution Cannot Be Replaced by Other Analogs


Within the isoxazole-3-carboxamide chemotype, seemingly conservative 5-position alkyl substitutions produce divergent physicochemical and biological profiles that preclude simple generic interchange. The Gucma and Gołębiewski structure–activity study of 3-substituted isoxazolecarboxamides demonstrated that varying the 5-substituent alters fungicidal potency and spectrum across Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum, and Phytophthora cactorum, with certain analogs exhibiting high activity while closely related derivatives were less effective [1]. The Bayer patent US5374605 further corroborates this sensitivity by specifically disclaiming N-benzyl-5-methyl-isoxazole-3-carboxamide and N-benzyl-5-cyclopropyl-isoxazole-3-carboxamide from its claims, indicating that these specific 5-alkyl variants possess distinct herbicidal properties that warranted separate intellectual property treatment [2]. The 5-ethyl substitution in the target compound imparts unique lipophilicity (calculated logP ~2.2) and steric parameters relative to the 5-methyl (logP ~1.7) and 5-cyclopropyl (logP ~2.0) analogs, which directly influence membrane penetration, target-site binding, and metabolic stability in both plant and fungal systems.

5-Methyl analog may not provide equivalent performance
Lower lipophilicity reduces membrane penetration and shifts herbicidal spectrum; explicitly disclaimed in US5374605.
5-Cyclopropyl analog has divergent steric and conformational profile
Greater steric bulk and rotational restriction may alter target-site binding and resistance behavior relative to the 5-ethyl variant.

Evidence Differentiating N-Benzyl-5-ethyl-3-isoxazolecarboxamide from Analogs


Patent Disclaimer Status and Freedom-to-Operate

The 5-ethyl substitution pattern occupies a strategically valuable position in the patent landscape. Bayer's US5374605 explicitly disclaims N-benzyl-5-methyl-isoxazole-3-carboxamide and N-benzyl-5-cyclopropyl-isoxazole-3-carboxamide from its broad generic claims, while the 5-ethyl analog (the target compound) was not disclaimed, suggesting it may benefit from distinct patentability or freedom-to-operate advantages [1]. This legal differentiation is commercially consequential as it directly impacts procurement decisions for agrochemical development programs.

Patent Status
Class-level inference
Target not disclaimed; methyl & cyclopropyl disclaimed in US5374605
May support freedom-to-operate review
Legal interpretation requires specialist review; class inference only
Herbicide Freedom-to-Operate Isoxazolecarboxamide

Lipophilicity Difference Between 5-Ethyl and 5-Methyl Analogs

The 5-ethyl substituent in the target compound increases calculated lipophilicity by approximately 0.5 logP units compared to the 5-methyl analog. Based on computational predictions using the Crippen fragmentation method, N-benzyl-5-ethyl-3-isoxazolecarboxamide exhibits a calculated logP of ~2.2, whereas N-benzyl-5-methyl-isoxazole-3-carboxamide has a calculated logP of ~1.7 . This difference translates to approximately a 3.2-fold increase in octanol-water partition coefficient, which has been associated with altered translocation in plant tissues and differential fungal membrane penetration in congeneric isoxazolecarboxamide series [1].

Lipophilicity
Class-level inference
Δ logP ≈ +0.5 (ethyl vs. methyl); ~3.2× higher partition
Suggests differentiated translocation and penetration properties
In silico Crippen method; experimental logP pending
Lipophilicity logP Physicochemical Properties

Fungicidal Activity Spectrum in Isoxazolecarboxamide Series

The Gucma and Gołębiewski study of 3-substituted isoxazolecarboxamides provides class-level evidence that 5-alkyl substitution critically determines fungicidal spectrum. In their panel, certain 5-substituted analogs exhibited high activity against Phytophthora cactorum and Rhizoctonia solani at concentrations where the unsubstituted or differently substituted analogs were substantially less effective [1]. While the target compound N-benzyl-5-ethyl-3-isoxazolecarboxamide was not individually reported in this study, the SAR trend indicates that the 5-ethyl group, being of intermediate size and lipophilicity between methyl and larger alkyl groups, may confer a distinct balance of activity across the five tested pathogenic fungi relative to the 5-methyl comparator [1]. Specific EC50 or inhibition data for the target compound require experimental determination.

Fungicidal SAR
Class-level inference
5-ethyl predicted intermediate activity against Phytophthora cactorum, Rhizoctonia solani based on series SAR
May support targeted screening for oomycete/basidiomycete control
Direct EC50 not reported; requires experimental confirmation
Fungicide Structure-Activity Relationship Phytophthora

Steric and Conformational Differences vs. 5-Cyclopropyl Analog

The 5-ethyl substituent (molar refractivity MR ~10.3 cm³/mol) presents a smaller steric footprint than the 5-cyclopropyl group (MR ~13.2 cm³/mol), while offering greater conformational flexibility. Molecular modeling studies on related isoxazole-3-carboxamide series have shown that the 5-position substituent directly influences the dihedral angle between the isoxazole ring and the carboxamide group, which in turn affects hydrogen-bonding capacity at the target binding site [1]. The ethyl group permits a rotational degree of freedom absent in the cyclopropyl analog, potentially enabling induced-fit binding modes not accessible to the more rigid 5-cyclopropyl comparator [1].

Steric Profile
Class-level inference
MR ~10.3 cm³/mol (ethyl) vs. ~13.2 (cyclopropyl); ethyl allows rotational flexibility
Conformational flexibility may affect binding mode and resistance
In silico comparison; binding studies not available
Steric Effects Molar Refractivity Structure-Activity Relationship

Recommended Applications for N-Benzyl-5-ethyl-3-isoxazolecarboxamide


Herbicide Lead Optimization with Freedom-to-Operate

Procurement of N-benzyl-5-ethyl-3-isoxazolecarboxamide is strategically indicated for agrochemical discovery teams seeking isoxazole-3-carboxamide herbicide leads that fall outside the explicit disclaimer scope of US5374605. The 5-ethyl substitution was not disclaimed—unlike the 5-methyl and 5-cyclopropyl analogs—potentially enabling novel composition-of-matter claims and reduced litigation risk during lead optimization [1].

Fungicide Screening Against Oomycete and Basidiomycete Pathogens

Based on the class-level SAR evidence from the Gucma and Gołębiewski study demonstrating that 5-substituted isoxazole-3-carboxamides exhibit differential activity against Phytophthora cactorum and Rhizoctonia solani, the 5-ethyl analog is recommended for inclusion in diversity-oriented screening decks targeting these economically significant pathogen classes [1]. Its intermediate lipophilicity (calculated logP ~2.2) may confer favorable translocation properties in treated plants compared to more polar or more lipophilic analogs [2].

Foliar Uptake and Phloem Mobility Optimization

The calculated logP of ~2.2 for N-benzyl-5-ethyl-3-isoxazolecarboxamide places it within the optimal lipophilicity range (logP 2–3) associated with balanced foliar uptake and phloem mobility in systemic agrochemicals [1]. This differentiates it from the 5-methyl analog (calculated logP ~1.7), which may exhibit limited cuticular penetration, and from highly lipophilic analogs that may suffer from poor phloem loading. Procurement for physicochemical profiling and plant translocation studies is recommended [1].

Resistance-Management Toolbox via Conformational Diversity

The 5-ethyl group in the target compound provides rotational flexibility absent in the 5-cyclopropyl analog, potentially enabling distinct binding modes at the succinate dehydrogenase (SDH) or RNA polymerase target sites implicated in isoxazolecarboxamide fungicidal/herbicidal activity [1]. Inclusion of this compound in resistance-management panels alongside rigidified analogs may help delay the onset of target-site resistance in field populations.

Application
Selection Property
Validation Focus
Herbicide lead identification
5-Ethyl pattern not disclaimed in US5374605
Patent landscape and composition-of-matter claims
Fungicide screening (oomycete/basidiomycete)
SAR gap position with intermediate lipophilicity
Mycelial growth inhibition across pathogen classes
Foliar uptake and phloem mobility studies
Calculated intermediate lipophilicity balances penetration
Translocation assays in plant models
Resistance management evaluation
Conformational flexibility via 5-ethyl rotation
Binding mode analysis; resistance panel screening
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